Benzyl N-(4-aminobutyl)carbamate hydrochloride

Catalog No.
S803265
CAS No.
18807-73-3
M.F
C12H19ClN2O2
M. Wt
258.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl N-(4-aminobutyl)carbamate hydrochloride

CAS Number

18807-73-3

Product Name

Benzyl N-(4-aminobutyl)carbamate hydrochloride

IUPAC Name

benzyl N-(4-aminobutyl)carbamate;hydrochloride

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

InChI

InChI=1S/C12H18N2O2.ClH/c13-8-4-5-9-14-12(15)16-10-11-6-2-1-3-7-11;/h1-3,6-7H,4-5,8-10,13H2,(H,14,15);1H

InChI Key

ZVNNCIIFBSRHFE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC(=O)NCCCCN.Cl

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCCCC[NH3+].[Cl-]

Synthesis and Applications as a Building Block:

Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Z-1,4-Butanediamine hydrochloride, is a chemical compound synthesized from benzyl chloroformate and 1,4-diaminobutane []. It finds application in scientific research as a protected building block for the synthesis of various molecules, particularly those containing polyamine or polyamide functionalities [].

Protecting Group Strategy:

The benzyl group (C6H5CH2) in Benzyl N-(4-aminobutyl)carbamate hydrochloride acts as a protecting group for the primary amine (NH2) functionality on the 4-carbon chain. This protection strategy allows for selective modification of other functional groups present in the molecule without affecting the amine []. The benzyl group can be readily removed under specific conditions, such as catalytic hydrogenation, to reveal the free amine group at the desired stage of the synthesis [].

Applications in Peptide Immobilization:

Benzyl N-(4-aminobutyl)carbamate hydrochloride is particularly valuable in peptide immobilization, where it serves as a spacer arm to link peptides to solid supports. The protected amine group can be attached to the solid support, while the free amine at the other end allows for subsequent conjugation of the peptide via amide bond formation []. The benzyl group is then removed to release the functional amine group in the peptide, enabling its interaction with the target molecule or biological system.

Benzyl N-(4-aminobutyl)carbamate hydrochloride, also known as N-Carbobenzoxy-1,4-diaminobutane hydrochloride, is a chemical compound with the molecular formula C12H19ClN2O2C_{12}H_{19}ClN_{2}O_{2} and a molar mass of approximately 258.74 g/mol. It is classified as a skin and eye irritant, and it may pose respiratory hazards upon exposure . This compound serves as an important intermediate in organic synthesis, particularly in the development of various pharmaceuticals and biologically active molecules.

As a protecting group, Benzyl N-(4-aminobutyl)carbamate hydrochloride does not have a specific mechanism of action within biological systems. Its primary function is to reversibly block the reactivity of the amine group in a target molecule during organic synthesis.

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling the compound.
  • Dispose of waste according to local regulations.

  • Oxidation: Under specific conditions, it can be oxidized to yield corresponding oxidized products.
  • Reduction: The compound can be reduced to form various amine derivatives.
  • Substitution: It undergoes nucleophilic substitution reactions where the benzyl group may be replaced by different substituents.

Common reagents for these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The products formed depend on the specific conditions and reagents used.

This compound exhibits significant biological activity, particularly in its role as an inhibitor of the human sodium-glucose cotransporter 1 (SGLT1). By inhibiting SGLT1, it reduces the absorption of glucose and galactose in the intestines, which can lead to decreased blood sugar levels. This mechanism suggests potential therapeutic applications in managing conditions related to hyperglycemia .

Pharmacokinetics

Benzyl N-(4-aminobutyl)carbamate hydrochloride is soluble in dimethyl sulfoxide and methanol, which aids in its application in biochemical studies. Its effects on cellular processes are influenced by its interaction with various biomolecules, including enzymes involved in metabolic pathways.

The synthesis of Benzyl N-(4-aminobutyl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with 4-aminobutylamine under controlled conditions. The process may include protective group strategies to ensure selectivity and yield during the formation of the carbamate linkage. Various synthetic routes have been explored to optimize yield and purity, often requiring purification steps such as recrystallization or chromatography .

Benzyl N-(4-aminobutyl)carbamate hydrochloride has diverse applications across multiple fields:

  • Chemistry: It serves as a building block for synthesizing complex organic compounds.
  • Biology: The compound is utilized in developing SGLT1 inhibitors for research into treatments for diabetes and related metabolic disorders.
  • Medicine: Its potential therapeutic applications are being explored in drug development targeting specific biological pathways.
  • Industry: It is employed in synthesizing specialty chemicals and intermediates for various industrial processes .

Studies on Benzyl N-(4-aminobutyl)carbamate hydrochloride have focused on its interactions with cellular components, particularly regarding its inhibitory effects on SGLT1. Research indicates that varying dosages can lead to different biological outcomes, making it a valuable compound for pharmacological studies aimed at understanding glucose transport mechanisms .

Benzyl N-(4-aminobutyl)carbamate hydrochloride shares structural similarities with several other compounds. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Benzyl (5-aminopentyl)carbamate hydrochloride18807-74-40.98
Benzyl (6-aminohexyl)carbamate hydrochloride78618-06-10.98
Benzyl (4-hydroxybutyl)carbamate17996-13-30.96
Benzyl (4-aminobutyl)carbamate62146-62-70.98

These compounds are distinguished by variations in their alkyl chain lengths or functional groups, which may affect their biological activity and chemical reactivity. The unique structure of Benzyl N-(4-aminobutyl)carbamate hydrochloride positions it as a crucial intermediate in the synthesis of specific inhibitors targeting glucose transport mechanisms, setting it apart from its analogs .

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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